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Compound of Interest

Compound Name: Cholesteryl laurate

Cat. No.: B7779953 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of Cholesteryl Laurate

This guide provides a comprehensive overview of the spectroscopic data for Cholesteryl
Laurate (also known as Cholesteryl dodecanoate), a common cholesteryl ester. The

information is tailored for researchers, scientists, and professionals in drug development who

utilize spectroscopic techniques for structural elucidation and material characterization. This

document presents data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and

workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. For Cholesteryl laurate, both ¹H and ¹³C NMR provide distinct signals

corresponding to the cholesterol backbone and the laurate fatty acid chain.

Data Presentation: ¹H and ¹³C NMR
The following tables summarize the chemical shifts (δ) in parts per million (ppm) for

Cholesteryl laurate, with data referenced from spectra obtained in deuterated chloroform

(CDCl₃).[1]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)[1]
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Chemical Shift (ppm) Description

5.37 Olefinic proton on the cholesterol ring (C6-H)

4.60
Proton on the carbon bearing the ester oxygen

(C3-H)

2.25 - 2.32
Methylene protons on the laurate chain adjacent

to the carbonyl group (-CH₂-COO)

0.68 - 2.00

Complex region of overlapping signals from the

cholesterol ring and side chain, and the laurate

alkyl chain

1.02 Singlet, Methyl protons (C19-H₃)

0.91 Doublet, Methyl protons (C21-H₃)

0.86, 0.87
Doublets, Isopropyl methyl protons (C26-H₃,

C27-H₃)

0.68 Singlet, Methyl protons (C18-H₃)

Table 2: ¹³C NMR Spectroscopic Data (25.16 MHz, CDCl₃)[1]
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Chemical Shift (ppm) Description

173.10 Ester Carbonyl Carbon (C=O)

139.70 Quaternary Olefinic Carbon (C5)

122.55 Olefinic Carbon (C6)

73.61 Carbon bearing the ester oxygen (C3)

56.73, 56.22 Quaternary Carbons (C14, C17)

50.09 Quaternary Carbon (C13)

11.86 - 42.33
Aliphatic carbons from the cholesterol ring, side

chain, and laurate chain

34.69
Methylene carbon on the laurate chain adjacent

to the carbonyl group (-CH₂-COO)

14.11 Terminal methyl carbon of the laurate chain

Experimental Protocol: NMR Spectroscopy
A standard protocol for obtaining NMR spectra of Cholesteryl laurate is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of Cholesteryl laurate in 0.5-0.7 mL

of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large

solvent signals in the ¹H NMR spectrum.

Instrumentation: Utilize a standard NMR spectrometer. Data presented here was acquired on

400 MHz and 25.16 MHz instruments for ¹H and ¹³C, respectively.[1]

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum. A typical experiment involves a sufficient

number of scans to achieve a good signal-to-noise ratio.[2]

The chemical shifts are referenced to the residual solvent peak of CHCl₃ at 7.26 ppm or

tetramethylsilane (TMS) at 0 ppm.
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¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Techniques like NOE polarization transfer can enhance signal sensitivity.[3]

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction using appropriate NMR software.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Data Presentation: Characteristic IR Absorption Bands
The IR spectrum of Cholesteryl laurate shows characteristic absorption bands corresponding

to its ester functional group and its long aliphatic chains. The data below is based on spectra of

cholesterol and related esters.[4][5][6]

Table 3: Key IR Absorption Bands for Cholesteryl Laurate

Wavenumber (cm⁻¹) Vibration Type Functional Group

~2950-2850 C-H stretching Aliphatic CH₂, CH₃

~1735 C=O stretching Ester carbonyl

~1465 C-H bending CH₂ scissoring

~1380 C-H bending CH₃ symmetric bending

~1170 C-O stretching Ester (acyl-oxygen)

Experimental Protocol: FTIR Spectroscopy
The following protocol describes the preparation of a solid sample for IR analysis.
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Sample Preparation (Film Casting Method):

Dissolve a small amount of Cholesteryl laurate in a volatile solvent like chloroform

(CHCl₃).[1]

Deposit a drop of the solution onto an IR-transparent salt plate (e.g., KBr or NaCl).

Allow the solvent to evaporate completely, which may be assisted by gentle heating,

leaving a thin film of the sample on the plate.[7]

Sample Preparation (Nujol Mull Method):

Alternatively, grind a few milligrams of the solid sample into a fine powder using an agate

mortar and pestle.[7]

Add a drop or two of Nujol (mineral oil) and continue grinding to create a uniform, thick

paste (a mull).

Spread the mull thinly and evenly between two salt plates.[7]

Data Acquisition:

Place the prepared sample holder into the sample compartment of an FTIR spectrometer.

Record a background spectrum of the empty beam path (or clean salt plates/Nujol).

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final

spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule, as well as its structure through fragmentation analysis.

Data Presentation: Mass Spectrometry Fragments
The mass spectrum of Cholesteryl laurate typically shows a molecular ion peak and

characteristic fragment ions resulting from the cleavage of the ester bond and fragmentation of
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the cholesterol ring.

Table 4: Key Mass-to-Charge Ratios (m/z) for Cholesteryl Laurate[1]

m/z Proposed Ion/Fragment Description

586.56 [M+NH₄]⁺
Ammonium adduct of the

molecule (M = C₃₉H₆₈O₂)

569.53 [M+H]⁺ Protonated molecular ion

369.35 [C₂₇H₄₅]⁺

Cholesterol backbone

fragment after loss of lauric

acid and water

147.12 [C₉H₁₅O]⁺
Fragment from the A/B rings of

the cholesterol nucleus

135.12 [C₁₀H₁₅]⁺
Further fragment from the

cholesterol nucleus

Experimental Protocol: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common technique for

analyzing lipids like cholesteryl esters.[8]

Sample Preparation:

Extract lipids from the sample matrix using a modified Bligh-Dyer method with a

chloroform/methanol mixture.[9]

Dry the organic phase under a stream of nitrogen.[9]

Reconstitute the dried lipid extract in a suitable solvent for injection, such as

methanol/chloroform (3:1 v/v) with 10 mM ammonium acetate.[10]

Liquid Chromatography (LC):

Separate the lipid extract using reverse-phase HPLC on a C18 column.[8]
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Use a binary solvent system, for example:

Solvent A: Water/Methanol (60/40, v/v) with 10 mM ammonium acetate.[10]

Solvent B: Methanol/Chloroform (3/1, v/v) with 10 mM ammonium acetate.[10]

Apply a gradient elution to resolve the different lipid species.

Mass Spectrometry (MS):

Couple the HPLC eluent to a mass spectrometer equipped with an electrospray ionization

(ESI) source operating in positive ion mode.[9]

Acquire full scan mass spectra to identify the molecular ions (e.g., [M+H]⁺ or [M+NH₄]⁺).

Perform tandem MS (MS/MS) by selecting the precursor ion of Cholesteryl laurate and

subjecting it to collision-induced dissociation (CID) to generate characteristic fragment

ions for structural confirmation. The fragment at m/z 369.35, corresponding to the

dehydrated cholesterol moiety, is a signature for cholesteryl esters.[8]

Visualizations: Analytical Workflows
The following diagrams illustrate the logical workflows for the spectroscopic analysis of

Cholesteryl Laurate.
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Phase 1: Preparation

Phase 2: Data Acquisition

Phase 3: Analysis & Elucidation

Cholesteryl Laurate Sample

Sample Preparation
(Dissolution / Extraction)

NMR Spectrometer FTIR Spectrometer Mass Spectrometer
(e.g., LC-MS)

NMR Spectra
(1H, 13C Shifts)

IR Spectrum
(Functional Groups)

Mass Spectrum
(MW & Fragments)

Structural Confirmation of
Cholesteryl Laurate

Click to download full resolution via product page

Caption: Integrated workflow for the spectroscopic characterization of Cholesteryl Laurate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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